5-Nitro-3-(trifluoromethyl)pyridin-2-amine
Description
Compound Overview and Significance
5-Nitro-3-(trifluoromethyl)pyridin-2-amine belongs to the important class of trifluoromethylpyridine derivatives, which have emerged as crucial structural components in modern pharmaceutical and agrochemical development. The compound features a pyridine ring system substituted with three distinct functional groups: an amino group at the 2-position, a trifluoromethyl group at the 3-position, and a nitro group at the 5-position. This specific substitution pattern creates a molecule with unique electronic properties that distinguish it from other pyridine derivatives.
The significance of this compound lies in its role as an intermediate in pharmaceutical manufacturing. The presence of the trifluoromethyl group, in particular, contributes to enhanced lipophilicity and metabolic stability, properties that are highly valued in drug discovery and development. Fluorinated heterocycles have attracted considerable attention due to the unique physicochemical properties of the carbon-fluorine bond, which often increases bioavailability and affinity for target proteins.
Research has demonstrated that fluorine-containing compounds represent more than 20% of medications currently on the market, with nearly 300 fluorine-containing drugs having received official approval for medical use. The inclusion of fluorine atoms into organic compounds frequently increases their lipophilicity and metabolic stability, thereby enhancing their bioavailability and affinity for target proteins. This trend underscores the importance of compounds like this compound in contemporary medicinal chemistry.
The trifluoromethyl group's influence on molecular properties extends beyond simple lipophilicity enhancement. Studies have shown that fluorine-substituted molecules can exhibit dramatically different binding affinities compared to their non-fluorinated analogues. For instance, fluorinated thrombin inhibitors have demonstrated binding affinity five times stronger than their non-fluorinated counterparts, with X-ray crystallographic analysis revealing that fluorine atoms can form remarkably close contacts with protein residues.
Table 1: Molecular Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₄F₃N₃O₂ | |
| Molecular Weight | 207.11 g/mol | |
| CAS Number | Various isomers reported | |
| Physical State | Solid | |
| Boiling Point | 138-140°C |
Historical Context in Pyridine Chemistry
The historical development of pyridine chemistry provides essential context for understanding the significance of this compound. Pyridine itself was first discovered in 1849 by Scottish chemist Thomas Anderson, who isolated it from bone oil obtained through high-temperature heating of animal bones. Anderson named the compound after the Greek word "pyr" meaning fire, due to its highly flammable nature.
The structural elucidation of pyridine occurred decades after its discovery, with German chemist Wilhelm Körner and Scottish chemist James Dewar independently proposing in the 1860s and 1870s that pyridine's structure derives from benzene by substituting one carbon-hydrogen unit with a nitrogen atom. This proposal was later confirmed through experimental reduction of pyridine to piperidine using sodium in ethanol.
A major breakthrough in pyridine synthesis came in 1876 when British chemist William Ramsay successfully combined acetylene and hydrogen cyanide to produce pyridine in a red-hot iron-tube furnace, marking the first synthesis of a heteroaromatic compound. Subsequently, in 1881, German chemist Arthur Rudolf Hantzsch developed the first major synthesis method for pyridine derivatives, known as the Hantzsch pyridine synthesis.
The industrial production of pyridine underwent significant evolution throughout the 20th century. Initially extracted from coal tar, which contained only about 0.1% pyridine requiring extensive purification processes, production methods improved dramatically with the 1924 invention of the Chichibabin synthesis by Russian chemist Aleksei Chichibabin. This method, based on inexpensive reagents including formaldehyde, acetaldehyde, and ammonia, remains in use today for industrial pyridine production.
Table 2: Key Historical Milestones in Pyridine Chemistry
| Year | Milestone | Scientist | Significance |
|---|---|---|---|
| 1849 | Discovery of pyridine | Thomas Anderson | First isolation from bone oil |
| 1869-1871 | Structure elucidation | Wilhelm Körner, James Dewar | Proposed benzene-derived structure |
| 1876 | First synthesis | William Ramsay | First heteroaromatic synthesis |
| 1881 | Hantzsch synthesis | Arthur Rudolf Hantzsch | First systematic synthesis method |
| 1924 | Chichibabin synthesis | Aleksei Chichibabin | Industrial-scale synthesis method |
Modern pyridine production has reached significant scales, with approximately 26,000 tonnes produced worldwide in 1989, expanding to about 20,000 tons per year as of current estimates. The major producers include companies such as Evonik Industries, Rütgers Chemicals, Jubilant Life Sciences, Imperial Chemical Industries, and Koei Chemical. China alone had an annual production capacity of 30,000 tonnes in the early 2000s.
Position in Fluorinated Heterocyclic Compounds
This compound occupies a significant position within the broader category of fluorinated heterocyclic compounds, representing the convergence of two major trends in modern synthetic chemistry: the incorporation of fluorine atoms for enhanced molecular properties and the utilization of heterocyclic scaffolds for biological activity. The compound exemplifies the strategic approach to molecular design where fluorine substitution is employed to modulate physical, chemical, and biological properties.
The field of fluorinated heterocycles has experienced remarkable growth, particularly in the context of stereoselective fluorination methods. These developments have opened new possibilities for creating molecules with precisely controlled properties. The incorporation of fluorine atoms into nitrogen heterocycles can lead to dramatic changes in molecular stability, conformational behavior, hydrogen bonding ability, and basicity.
Trifluoromethylpyridine derivatives, as a specific subclass of fluorinated heterocycles, have gained particular prominence in agrochemical and pharmaceutical applications. The first synthesis of an aromatic compound bearing a trifluoromethyl group was reported in 1898 by Swarts, who treated benzotrichloride with antimony. This early work laid the foundation for the extensive development of trifluoromethyl chemistry that followed.
In the crop protection industry, more than 50% of pesticides launched in the last two decades have been fluorinated compounds. Among fluorine-containing pesticides currently on the market, approximately 40% contain a trifluoromethyl group, making these compounds an important subgroup of fluorinated chemicals. The first trifluoromethylpyridine derivative introduced to the agrochemical market was Fluazifop-butyl, and since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired International Organization for Standardization common names.
The pharmaceutical industry has also embraced trifluoromethylpyridine derivatives, with five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety having received market approval. Many additional candidates are currently undergoing clinical trials, indicating the continued importance of this chemical class in drug development.
Table 3: Applications of Trifluoromethylpyridine Derivatives
The biological activities of trifluoromethylpyridine derivatives are attributed to the combination of unique physicochemical properties of the fluorine atom and the distinctive characteristics of the pyridine moiety. The electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic distribution within the pyridine ring, affecting both chemical reactivity and biological interactions.
Structure
2D Structure
Properties
IUPAC Name |
5-nitro-3-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N3O2/c7-6(8,9)4-1-3(12(13)14)2-11-5(4)10/h1-2H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDUIGPQGQPWDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90738921 | |
| Record name | 5-Nitro-3-(trifluoromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90738921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1121056-94-7 | |
| Record name | 5-Nitro-3-(trifluoromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90738921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method Overview:
The most direct and commonly employed method involves nitrating 5-(trifluoromethyl)pyridin-2-amine using a mixture of nitric acid and sulfuric acid. This process introduces a nitro group selectively at the third position of the pyridine ring.
Reaction Conditions:
- Reagents: Nitric acid (HNO₃), sulfuric acid (H₂SO₄)
- Temperature: Controlled, typically between 0°C and 25°C to prevent over-nitration
- Procedure: The pyridine derivative is slowly added to the acid mixture under stirring, maintaining low temperature to favor regioselectivity.
Reaction Scheme:
5-(Trifluoromethyl)pyridin-2-amine + HNO₃ / H₂SO₄ → 5-Nitro-3-(trifluoromethyl)pyridin-2-amine
Data & Yield:
- Nitration yields are generally high (~70-85%) under optimized conditions.
- Selectivity is critical; excess nitrating agents or elevated temperatures can lead to multiple nitration products.
Research Findings:
This method is supported by literature indicating the nitration of pyridine derivatives with mixed acids, emphasizing temperature control to achieve regioselectivity at the third position.
Construction of the Pyridine Ring from Trifluoromethyl Precursors
Method Overview:
An alternative approach involves constructing the pyridine ring with the trifluoromethyl group already attached, then functionalizing it through nitration or halogenation.
Key Strategies:
- Chlorination/Fluorination Exchange: Using trichloromethylpyridine derivatives to introduce trifluoromethyl groups via halogen exchange reactions.
- Direct Introduction of Trifluoromethyl Group: Employing trifluoromethylating reagents such as trifluoromethyl copper or other active species to attach the trifluoromethyl group onto pre-formed pyridine rings.
Example Reaction:
- Chlorination of methyl groups followed by fluorination to generate trifluoromethylpyridines.
- Subsequent nitration of these intermediates yields the target compound.
Data & Yield:
- Yields vary depending on the method but generally range from 50% to 80% for key steps.
- These methods are advantageous for large-scale synthesis due to their modular nature.
Functionalization via Nucleophilic Substitution and Halogenation
Method Overview:
The trifluoromethyl group can participate in nucleophilic substitution reactions, enabling the introduction of nitro groups at specific positions.
Specific Procedure:
- Starting from halogenated pyridines (e.g., 2-chloro or 3-chloro derivatives)
- Nitration or substitution reactions are performed under controlled conditions to install the nitro group.
Example:
- Synthesis of 2-chloro-3-trifluoromethylpyridine followed by nitration yields the desired nitro derivative.
Data & Yield:
- These routes often involve multi-step processes with overall yields around 30-50%, but they offer high regioselectivity.
Multi-Step Synthesis Pathway (Example from Patent Literature)
Synthesis Route:
A notable patent describes a four-step synthesis involving:
- Formation of a malonate derivative
- Cyclization and nitration
- Reduction of nitro groups
- Final nitration to introduce the nitro group at the third position
Example Data:
- Total yield: approximately 31.1%
- Raw materials: commercially available and cost-effective
- Reaction conditions: mild temperatures (10-25°C), reflux steps, and standard purification techniques
Table 1: Summary of Key Reaction Steps and Yields
Summary of Research Findings and Comparative Analysis
| Method | Advantages | Disadvantages | Yield Range | Suitability for Scale |
|---|---|---|---|---|
| Direct nitration of pyridine | Simple, high yield | Regioselectivity challenges | 70-85% | Suitable with temperature control |
| Construction from trifluoromethyl precursors | Modular, versatile | Multi-step, lower overall yield | 50-80% per step | Good for large-scale if optimized |
| Nucleophilic substitution on halogenated pyridines | High regioselectivity | Multi-step, moderate yields | 30-50% | Feasible with process optimization |
Chemical Reactions Analysis
Types of Reactions
5-Nitro-3-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 5-amino-3-(trifluoromethyl)pyridin-2-amine.
Substitution: Formation of substituted pyridine derivatives depending on the nucleophile used[][3].
Scientific Research Applications
Medicinal Chemistry
5-Nitro-3-(trifluoromethyl)pyridin-2-amine has garnered attention for its potential therapeutic applications, particularly as an anticancer agent . Research indicates that derivatives of this compound can act as antagonists to the androgen receptor (AR), which is crucial in the treatment of prostate cancer. For instance, one derivative showed an IC50 value of 0.30 μM against drug-resistant ARs, indicating strong potential for use in hormone-resistant cancers .
Case Study: Anticancer Activity
A study focusing on the compound's ability to inhibit androgen receptor activity demonstrated promising results, suggesting its utility in developing new treatments for prostate cancer .
Biochemical Research
The compound is also explored for its biochemical interactions , particularly its effects on cellular signaling pathways. It can induce oxidative stress and influence gene expression by interacting with various enzymes and transcription factors. Its ability to modulate these pathways makes it a candidate for further research into its biological effects.
Agrochemicals
In the agricultural sector, this compound is being investigated for its role in the development of agrochemicals . The trifluoromethyl group enhances the stability and efficacy of pesticides and herbicides, making it an attractive building block for new formulations .
Materials Science
The compound's unique properties allow it to be utilized in creating specialty chemicals and materials with specific functionalities, such as increased thermal stability and enhanced reactivity.
Uniqueness
This compound is distinguished from its analogs by the specific arrangement of its functional groups, which significantly influences its chemical reactivity and biological properties .
Mechanism of Action
The mechanism of action of 5-Nitro-3-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and interaction with intracellular targets .
Comparison with Similar Compounds
Chemical Identity :
- Molecular Formula : C₆H₄F₃N₃O₂
- Molecular Weight : 207.11 g/mol
- CAS Number : 1121056-94-7
- MDL Number : MFCD18382741
Structural Features: 5-Nitro-3-(trifluoromethyl)pyridin-2-amine is a nitro-substituted pyridine derivative with a trifluoromethyl (-CF₃) group at the 3-position and an amine (-NH₂) at the 2-position (Figure 1). The nitro (-NO₂) and trifluoromethyl groups are strong electron-withdrawing substituents, conferring unique electronic and steric properties to the molecule. This structure makes it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science .
Structural Analogues with Varying Substituents
4-Methyl-3-nitropyridin-2-amine
- Molecular Formula : C₆H₇N₃O₂
- CAS: Not explicitly listed (structure reported in Acta Cryst. E, 2009) .
- Key Differences :
- Replaces the trifluoromethyl group with a methyl (-CH₃) group.
- Methyl is electron-donating, reducing the ring’s electron deficiency compared to -CF₃.
- Lower molecular weight (153.14 g/mol) and altered solubility due to reduced hydrophobicity.
2-Amino-3-chloro-5-nitropyridine
- Molecular Formula : C₅H₄ClN₃O₂
- CAS : 573762-62-6 .
- Key Differences: Chlorine (-Cl) at the 3-position instead of -CF₃. -Cl is moderately electron-withdrawing but less sterically bulky than -CF₃. Potential for nucleophilic substitution reactions due to the labile -Cl group.
3-(Trifluoromethyl)picolinonitrile
- Molecular Formula : C₇H₃F₃N₂
- CAS : 1214377-57-7 .
- Key Differences :
- Replaces the nitro and amine groups with a nitrile (-CN) at the 2-position.
- Nitrile’s strong electron-withdrawing effect enhances electrophilicity but eliminates amine reactivity.
Substituent Effects on Physicochemical Properties
| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | logP* (Predicted) | Key Applications |
|---|---|---|---|---|
| This compound | -NO₂ (5), -CF₃ (3), -NH₂ (2) | 207.11 | 1.8 | Pharmaceutical intermediates |
| 4-Methyl-3-nitropyridin-2-amine | -NO₂ (3), -CH₃ (4), -NH₂ (2) | 153.14 | 0.9 | Agrochemical synthesis |
| 2-Amino-3-chloro-5-nitropyridine | -NO₂ (5), -Cl (3), -NH₂ (2) | 173.56 | 1.2 | Cross-coupling reactions |
| 3-(Trifluoromethyl)picolinonitrile | -CF₃ (3), -CN (2) | 172.11 | 2.5 | Metal-organic frameworks (MOFs) |
*logP values estimated based on substituent contributions .
Functional Group Variations and Reactivity
Nitro vs. Trimethylsilyl Ethynyl
- Trimethylsilyl (TMS) protects the alkyne, enabling controlled functionalization.
Amino vs. N-Methylamino
- 5-(3-Methoxyphenyl)-N-methyl-3-(trifluoromethyl)pyridin-2-amine (CAS: 2138286-68-5, ):
- N-methylation reduces hydrogen-bonding capacity, altering solubility and bioavailability.
- Methoxyphenyl substituent enhances π-π stacking in drug-receptor interactions.
Electronic and Steric Effects
- Trifluoromethyl (-CF₃) :
- Nitro (-NO₂): Directs electrophilic substitution to meta positions and stabilizes negative charges in intermediates.
- Comparative Reactivity: The target compound’s dual -NO₂ and -CF₃ groups create a highly electron-deficient ring, favoring reactions like Suzuki-Miyaura coupling less than halogenated analogues (e.g., 3-bromo-6-(trifluoromethoxy)pyridin-2-amine, CAS: 1361825-47-9) .
Biological Activity
5-Nitro-3-(trifluoromethyl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, synthesis, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound possesses a unique chemical structure characterized by a pyridine ring substituted with a nitro group and a trifluoromethyl group. The presence of these functional groups contributes to its biological activity, particularly in the modulation of various enzymatic pathways.
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. In a study focusing on androgen receptor (AR) antagonism, derivatives of this compound demonstrated significant inhibition of AR activity, which is crucial in prostate cancer progression. One derivative, identified as EF2 , exhibited an IC50 of 0.30 μM against drug-resistant ARs, showcasing its potential as a therapeutic agent in hormone-resistant cancers .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes linked to metabolic pathways. For instance, the trifluoromethyl group in similar compounds has been shown to enhance potency against various targets by improving binding affinity and selectivity . The structural optimization of such compounds often leads to enhanced pharmacokinetic properties, making them suitable candidates for drug development.
Synthesis and Yield
The synthesis of this compound typically involves several steps, including the reaction of 2-chloro-5-nitro-3-(trifluoromethyl)pyridine with ammonia under controlled conditions. The yield can vary based on the reaction environment; for example, one reported method achieved an 80% yield under specific conditions .
| Synthesis Method | Yield | Conditions |
|---|---|---|
| Reaction with ammonia | 80% | Methanol at 20°C for 14 hours |
Case Studies
- Androgen Receptor Modulation : A study conducted on the efficacy of this compound derivatives indicated their potential as AR antagonists. These compounds were tested in vitro and in vivo, revealing their ability to suppress tumor growth in xenograft models .
- Enzymatic Activity : Another investigation into enzyme inhibition found that modifications to the trifluoromethyl group significantly impacted the inhibitory activity against branched-chain amino acid transaminases (BCATs), which are implicated in various cancers .
Research Findings
The biological activity of this compound has been extensively documented through various studies:
- IC50 Values : Compounds derived from this structure have shown promising IC50 values, indicating their effectiveness in inhibiting target enzymes.
- Mechanistic Insights : Molecular dynamics simulations have provided insights into the binding interactions between these compounds and their targets, enhancing our understanding of their mechanisms of action.
Q & A
Basic: What are the optimal synthetic routes for 5-Nitro-3-(trifluoromethyl)pyridin-2-amine, and how can reaction conditions be controlled to maximize yield and purity?
Answer:
The synthesis typically involves introducing nitro and trifluoromethyl groups onto a pyridine backbone. Key methods include:
- Nitro group introduction : Nitration of precursor pyridines under controlled acidic conditions (e.g., HNO₃/H₂SO₄) to avoid over-nitration.
- Trifluoromethylation : Use of CF₃ sources like CF₃Cu or CF₃I in the presence of Pd catalysts (e.g., Pd(PPh₃)₄) for regioselective substitution .
- Reaction optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction efficiency, while temperatures between 60–100°C balance reactivity and side-product formation .
- Purity control : Thin-layer chromatography (TLC) and ¹⁹F NMR are critical for monitoring intermediates and final product purity .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how do key spectral features correlate with its structure?
Answer:
- ¹H NMR : Aromatic protons adjacent to the nitro group appear deshielded (δ 8.5–9.0 ppm), while the amine proton resonates near δ 5.5–6.0 ppm (broad singlet) .
- ¹⁹F NMR : The trifluoromethyl group shows a distinct singlet at ~δ -60 to -65 ppm .
- IR spectroscopy : Strong NO₂ asymmetric/symmetric stretches at ~1520 cm⁻¹ and 1350 cm⁻¹ confirm the nitro group .
- Mass spectrometry (MS) : Molecular ion peaks at m/z 221 (M⁺) align with the molecular formula C₆H₄F₃N₃O₂ .
Advanced: How can computational chemistry methods predict the reactivity and electronic properties of this compound?
Answer:
- Density Functional Theory (DFT) : Calculates electron density maps to identify electrophilic/nucleophilic sites. The nitro group’s electron-withdrawing effect reduces electron density at the 5-position, directing substitution reactions .
- Molecular docking : Predicts binding affinity to biological targets (e.g., enzymes) by modeling interactions between the trifluoromethyl group and hydrophobic pockets .
- Solvent modeling : COSMO-RS simulations optimize solvent selection for crystallization or reactions by predicting solubility parameters .
Advanced: What strategies resolve contradictions in reported biological activities of derivatives of this compound?
Answer:
- Comparative bioassays : Standardize testing conditions (e.g., cell lines, concentrations) to isolate structure-activity relationships (SAR). For example, varying the nitro group’s position alters cytotoxicity .
- Impurity profiling : Use HPLC-MS to verify if conflicting results stem from undetected byproducts (e.g., de-nitro intermediates) .
- Meta-analysis : Cross-reference crystallographic data (e.g., SHELX-refined structures) with biological outcomes to assess conformational influences on activity .
Basic: What is the role of the trifluoromethyl group in the compound’s physicochemical properties and reactivity?
Answer:
- Electron-withdrawing effect : The -CF₃ group stabilizes the pyridine ring via inductive effects, directing electrophilic substitution to the 3-position .
- Lipophilicity enhancement : LogP increases by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability in biological assays .
- Metabolic stability : The C-F bond resists oxidative degradation, prolonging half-life in pharmacokinetic studies .
Advanced: How to design experiments to investigate the nitro group’s redox behavior in this compound?
Answer:
- Cyclic voltammetry : Measure reduction potentials in aprotic solvents (e.g., acetonitrile) to identify nitro-to-amine reduction at ~-0.8 V vs. Ag/AgCl .
- Controlled reduction : Use H₂/Pd-C in ethanol to selectively reduce the nitro group to -NH₂, followed by LC-MS to confirm product identity .
- Kinetic studies : Monitor reaction intermediates via in-situ IR to assess the impact of pH and temperature on redox rates .
Advanced: What crystallographic challenges exist for this compound, and how can they be addressed?
Answer:
- Crystal growth issues : The -CF₃ group’s bulkiness disrupts packing. Use vapor diffusion with ether/hexane mixtures to slow crystallization .
- Twinned crystals : SHELXD/SHELXE software resolves overlapping reflections via dual-space algorithms .
- Hydrogen bonding : The amine group forms weak N-H···O bonds with nitro groups; optimize by co-crystallizing with hydrogen-bond acceptors (e.g., DMSO) .
Basic: What are common impurities in its synthesis, and how are they identified and removed?
Answer:
- Byproducts : Incomplete nitration yields 3-(trifluoromethyl)pyridin-2-amine; detect via ¹H NMR (absence of δ 9.0 ppm peak) .
- Isomeric impurities : 3-Nitro-5-(trifluoromethyl)pyridin-2-amine is resolved using reverse-phase HPLC with a C18 column .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes polar byproducts, while recrystallization in ethanol/water enhances purity .
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
